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Compound of Interest

Compound Name:
[2-(4-

Aminophenoxy)phenyl]aceticacid

Cat. No.: B8135096

Get Quote

Abstract & Strategic Overview
The synthesis of [2-(4-aminophenyl)oxy]phenylacetic acid requires the construction of a diaryl

ether linkage followed by a chemoselective reduction. This molecule features an ortho-

substituted phenylacetic acid moiety linked to a para-substituted aniline.

To ensure high purity and reproducibility suitable for pharmaceutical applications, this protocol

utilizes a Protection-Coupling-Deprotection strategy. While direct coupling of the carboxylic acid

is possible, it often leads to difficult purification due to the zwitterionic nature of side products.

This guide employs methyl ester protection to facilitate silica gel purification of intermediates,

ensuring the final reduction step yields a high-grade product.

Retrosynthetic Analysis
The pathway relies on a Nucleophilic Aromatic Substitution (

) between a phenol and an electron-deficient nitrobenzene, followed by nitro reduction.
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Caption: Retrosynthetic disconnection revealing the S_NAr coupling partners.

Experimental Protocol
Stage 1: Esterification (Protection)
Objective: Convert 2-hydroxyphenylacetic acid to methyl 2-hydroxyphenylacetate to prevent

carboxylic acid interference during the basic coupling step.

Reagents: 2-Hydroxyphenylacetic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric Acid (

, cat.).

Equipment: Round-bottom flask, reflux condenser.[1]

Procedure:

Dissolve 2-hydroxyphenylacetic acid (15.2 g, 100 mmol) in anhydrous Methanol (150 mL).

Add concentrated

(1.0 mL) dropwise.

Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

Concentrate methanol under reduced pressure.

Redissolve residue in Ethyl Acetate (200 mL) and wash with saturated

(2 x 100 mL) to remove unreacted acid.
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Dry organic layer over

, filter, and concentrate.[1]

Yield: Expect >90% as a pale yellow oil (Methyl 2-hydroxyphenylacetate).

Stage 2: Coupling
Objective: Form the diaryl ether bridge. 1-Fluoro-4-nitrobenzene is selected over the chloro-

analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer

complex intermediate, accelerating the reaction rate.

Reagents: Methyl 2-hydroxyphenylacetate (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq),

Potassium Carbonate (

, 2.0 eq).

Solvent: DMF (Dimethylformamide).

Procedure:

In a dry flask, dissolve Methyl 2-hydroxyphenylacetate (16.6 g, 100 mmol) and 1-Fluoro-4-

nitrobenzene (15.5 g, 110 mmol) in DMF (100 mL).

Add anhydrous

(27.6 g, 200 mmol).

Heat the mixture to 80–90°C for 4–8 hours under Nitrogen.

Note: The reaction turns bright yellow/orange.

Workup: Cool to room temperature. Pour into ice-water (500 mL). The product usually

precipitates.[1]

Extract with Ethyl Acetate (3 x 150 mL) if solid does not form. Wash organics with water (3x)

and brine (1x) to remove DMF.
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Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc) if

necessary.

Intermediate: Methyl [2-(4-nitrophenoxy)phenyl]acetate.

Stage 3: Hydrolysis & Reduction (Telescoped or
Stepwise)
Objective: Hydrolyze the ester to the acid, then reduce the nitro group to the amine. Critical

Decision: Hydrolysis is performed before reduction to avoid potential lactamization of the

amino-ester.

Step 3A: Hydrolysis

Dissolve the nitro-ester (10 mmol) in THF (30 mL).

Add LiOH (20 mmol) dissolved in Water (10 mL).

Stir at RT for 3 hours.

Acidify with 1M HCl to pH 3. Extract the [2-(4-nitrophenoxy)phenyl]acetic acid with EtOAc.

Step 3B: Nitro Reduction (Hydrogenation)

Dissolve the nitro-acid from Step 3A in Methanol (50 mL).

Add 10% Pd/C catalyst (10 wt% loading).

Stir under Hydrogen atmosphere (balloon pressure, 1 atm) for 4–12 hours at RT.

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.

Isolation: Concentrate the filtrate. The product, [2-(4-Aminophenoxy)phenyl]acetic acid,

typically solidifies upon standing or trituration with ether.

Reaction Pathway Visualization
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2-Hydroxyphenylacetic Acid

Step 1: Esterification
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Step 3: Hydrolysis
(LiOH, THF/H2O)

[2-(4-Nitrophenoxy)phenyl]acetic acid

Step 4: Hydrogenation
(H2, Pd/C, MeOH)

[2-(4-Aminophenoxy)phenyl]acetic acid
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Caption: Step-by-step chemical transformation workflow from starting material to target.
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Quantitative Data & Quality Control
Expected Analytical Data
The following table summarizes the key spectral features for validation.

Moiety
1H NMR Shift
(DMSO-d6)

Multiplicity Integration Assignment

Acid 12.0 - 12.5 ppm Broad Singlet 1H -COOH

Amine 4.8 - 5.2 ppm Broad Singlet 2H -NH2

Methylene 3.55 ppm Singlet 2H Ar-CH2-COOH

Phenoxy (A) 6.6 - 6.8 ppm
Doublet

(J~8.8Hz)
2H Ortho to NH2

Phenoxy (B) 6.8 - 7.0 ppm
Doublet

(J~8.8Hz)
2H Ortho to Ether

Phenyl (C) 7.1 - 7.4 ppm Multiplet 4H Phenylacetic ring

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield (Step 2)
Incomplete deprotonation or

moisture in DMF.

Ensure

is anhydrous. Use dry DMF.

Increase temp to 100°C.

Incomplete Reduction Poisoned Catalyst.

Ensure Sulfur is removed from

previous steps. Use fresh

Pd/C.

Product is Oil Residual solvent or impurities.

Triturate with Diethyl Ether or

Hexane to induce

crystallization.

Scientific Integrity & References
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Mechanistic Insight
The critical step in this synthesis is the

reaction. The use of 1-fluoro-4-nitrobenzene is preferred over the chloro- derivative because
the highly electronegative fluorine atom inductively destabilizes the ground state and stabilizes
the transition state (Meisenheimer complex) through dipole effects, despite fluorine being a
poorer leaving group than chlorine in

/

reactions. In

, the rate-determining step is the nucleophilic attack, not the bond breaking [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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